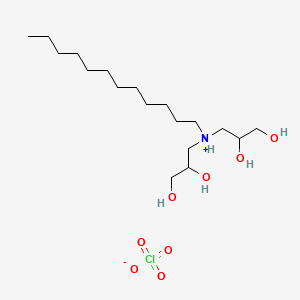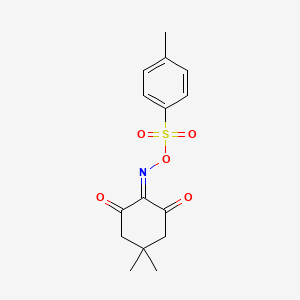
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is a chemical compound that belongs to the class of oxime esters. Oxime esters are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a tosyl group, which is a common protecting group in organic chemistry, and a cyclohexane ring with three ketone groups and an oxime functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime typically involves the following steps:
Formation of the Cyclohexane Ring: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the ketone groups.
Introduction of the Oxime Group: The ketone groups are then converted to oxime groups through a reaction with hydroxylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxime group can participate in nucleophilic addition reactions, while the tosyl group can undergo nucleophilic substitution. The compound’s reactivity is influenced by the presence of the electron-withdrawing tosyl group, which stabilizes the intermediate species formed during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione: Lacks the oxime group, making it less reactive in certain nucleophilic addition reactions.
5,5-Dimethyl-cyclohexane-1,2,3-trione 2-oxime: Lacks the tosyl group, resulting in different reactivity and stability.
O-Tosyl-cyclohexane-1,2,3-trione 2-oxime: Lacks the dimethyl groups, affecting its steric properties and reactivity.
Uniqueness
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is unique due to the combination of the tosyl group, oxime group, and the dimethyl-substituted cyclohexane ring. This combination imparts distinct reactivity and stability, making it a valuable compound in organic synthesis and research applications.
Propriétés
Numéro CAS |
908333-95-9 |
|---|---|
Formule moléculaire |
C15H17NO5S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
[(4,4-dimethyl-2,6-dioxocyclohexylidene)amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H17NO5S/c1-10-4-6-11(7-5-10)22(19,20)21-16-14-12(17)8-15(2,3)9-13(14)18/h4-7H,8-9H2,1-3H3 |
Clé InChI |
CAGDUSAQZVOWKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=O)CC(CC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


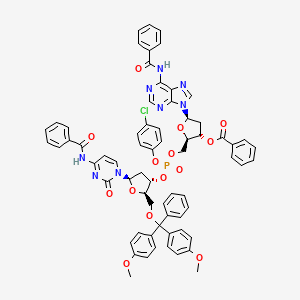
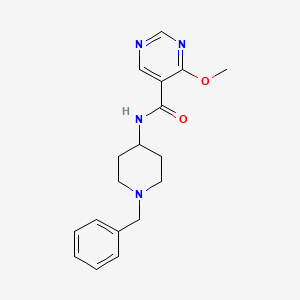
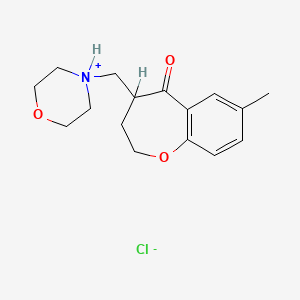
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
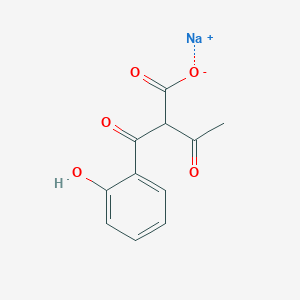
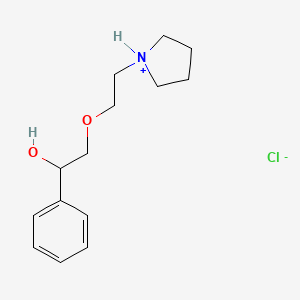
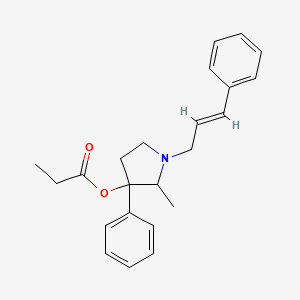
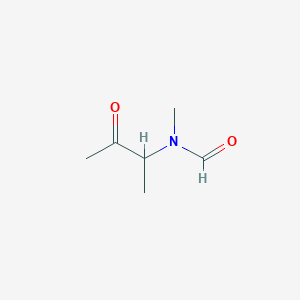
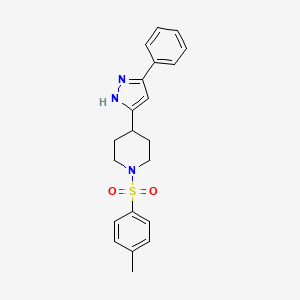
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
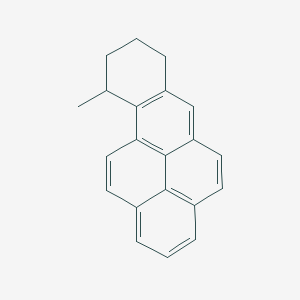
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
